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molecular formula C11H9N3S B2603784 (Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile CAS No. 17823-65-3

(Methylthio(phenylamino)methylene)methane-1,1-dicarbonitrile

Cat. No. B2603784
M. Wt: 215.27
InChI Key: LILMWMLGIJHVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365556B2

Procedure details

Dissolved malononitrile (5.0 g) in DMF (50 mL), added triethylamine (1 eq., 10.49 mL), and stirred for 5 minutes before adding phenylisothiocyanate (1 eq) dropwise, then stirred until complete by TLC (absence of phenylisothiocyanate, 3 hrs). Added methyl iodide (1 eq) dropwise, then stirred until intermediate was fully consumed (absent on TLC, 18 hrs); poured into 100 mL ice water, then filtered resulting solution to obtain 2-((methylthio)(phenylamino)methylene)malononitrile as a white powder.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.49 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[CH2:6](N(CC)CC)C.[C:13]1([N:19]=[C:20]=[S:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CI>CN(C=O)C>[CH3:6][S:21][C:20]([NH:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:2]([C:1]#[N:5])[C:3]#[N:4]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10.49 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fully consumed (absent on TLC, 18 hrs)
Duration
18 h
ADDITION
Type
ADDITION
Details
poured into 100 mL ice water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
resulting solution

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CSC(=C(C#N)C#N)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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